Cas no 134790-39-9 (2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine)

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine is a protected nucleoside derivative widely used in oligonucleotide synthesis, particularly for the preparation of modified cytidine analogs. The benzoyl groups at the 3’ and 5’ positions enhance stability during chemical transformations, while the 2’,2’-difluoro modification imparts increased metabolic resistance and improved binding affinity in antisense applications. This compound serves as a key intermediate in the synthesis of therapeutic oligonucleotides, including those for antiviral and anticancer research. Its high purity and well-defined protective groups ensure efficient coupling in solid-phase synthesis, making it a valuable reagent for pharmaceutical development and nucleic acid chemistry studies.
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine structure
134790-39-9 structure
商品名:2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine
CAS番号:134790-39-9
MF:C23H17N3O8F2-2
メガワット:501.39318
MDL:MFCD09837611
CID:64325
PubChem ID:11027098

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine 化学的及び物理的性質

名前と識別子

    • 2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
    • 2,2-difluoro-2-deoxycytidine-3,5-dibenzoate
    • 2',2'-Difluoro-3',5'-dibenzoyl-2'-deoxycytidine
    • 3',5'-Di-O-benzoyl-2',2'-difluoro-2'-deoxy cytidine
    • (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate
    • 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine
    • 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine
    • Cytidine,2'-deoxy-2'2'-difluoro-,3'5'-dibenzoate (9CI)
    • 2'-deoxy-2,2'-difluoro-3,5-dibenzyl-cytidine
    • 3',5'-Di-O-benzoyl-2'-deoxy-2',2'-difluorocytidine
    • Chloropurine riboside
    • GeMcitabine InterMediate 9
    • 2?Deoxy-2?2?difluro-3??bis-O-benzoylcytidine
    • 2-deoxy-2’,2’-difluoro-3’5’-bis-o-benzoyleytidine monohydrochloride
    • 2,2-Difluoro-2-deoxycyodine-3,5-dibenzoate(or its salt)
    • 2’,2’-Difluoro-2’-deoxycyodine-3’,5’-dibenzoate
    • 2',2'-difluoro-2'-deoxycyldine-3',5'-dibenzoate
    • 2',2'-Difluoro-3',5'--dibenzoyl-2'-deoxycytidine
    • Gemcitabine HCl Intermediate T9
    • ZPUUYUUQQGBHBU-HGHGUNKESA-N
    • DTXSID801218985
    • H11779
    • Cytidine, 2'-deoxy-2',2'-difluoro-, 3',5'-dibenzoate
    • AMY38980
    • (2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-ylbenzoate
    • [(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate
    • 134790-39-9
    • SCHEMBL17841790
    • AKOS015900585
    • (2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(benzoyloxymethyl)-4,4-difluorotetrahydrofuran-3-yl benzoate
    • 2'2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
    • Cytidine, 2a(2)-deoxy-2a(2),2a(2)-difluoro-, 3a(2),5a(2)-dibenzoate
    • MDL: MFCD09837611
    • インチ: 1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21-/m1/s1
    • InChIKey: ZPUUYUUQQGBHBU-HGHGUNKESA-N
    • ほほえんだ: O=C(OC[C@@H]1[C@@H](OC(C2=CC=CC=C2)=O)C(F)(F)[C@@H](O1)N3C=CC(NC3=O)=N)C4=CC=CC=C4

計算された属性

  • せいみつぶんしりょう: 471.12400
  • どういたいしつりょう: 471.124
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 852
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 121A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: 黄褐色固体
  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: 229-232°C
  • ふってん: 608.383 ℃ at 760 mmHg
  • フラッシュポイント: 321.7±34.3 °C
  • 屈折率: 1.625
  • PSA: 122.74000
  • LogP: 3.02200
  • じょうきあつ: 0.0±1.7 mmHg at 25°C

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine セキュリティ情報

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D232665-10g
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine
134790-39-9
10g
$1108.00 2023-05-18
eNovation Chemicals LLC
D606752-100g
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
134790-39-9 97%
100g
$800 2024-06-05
TRC
D232665-100mg
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine
134790-39-9
100mg
$ 222.00 2023-09-08
TRC
D232665-2g
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine
134790-39-9
2g
$563.00 2023-05-18
Chemenu
CM160512-1g
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
134790-39-9 97%
1g
$*** 2023-03-30
1PlusChem
1P0080AS-25g
(2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate
134790-39-9 ≥97%
25g
$212.00 2023-12-22
A2B Chem LLC
AD72836-1g
(2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate
134790-39-9 ≥97%
1g
$2400.00 2024-04-20
Ambeed
A731879-100g
(2R,3R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate
134790-39-9 97%
100g
$441.0 2024-04-24
eNovation Chemicals LLC
D606752-25g
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
134790-39-9 97%
25g
$380 2025-02-22
eNovation Chemicals LLC
D606752-100g
2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
134790-39-9 97%
100g
$800 2025-03-03

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine 合成方法

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:134790-39-9)2',2'-Difluoro-2'-deoxycytidine-3',5'-dibenzoate
注文番号:7753011
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:10
価格 ($):discuss personally

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine 関連文献

2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidineに関する追加情報

Introduction to 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine (CAS No. 134790-39-9)

The compound 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine, identified by the CAS registry number CAS No. 134790-39-9, is a highly specialized nucleoside analog with significant potential in the field of antiviral and anticancer research. This compound has garnered attention due to its unique chemical structure, which incorporates a deoxyribonucleoside core modified with benzoyl groups and difluoro substitutions. These modifications enhance its pharmacokinetic properties, making it a promising candidate for therapeutic applications.

Recent studies have highlighted the importance of nucleoside analogs in combating viral infections, particularly those caused by RNA viruses such as influenza and hepatitis C. The benzoyl groups attached to the 3' and 5' hydroxyl positions of the ribose moiety in this compound serve as protective groups, which are typically removed during cellular metabolism to regenerate the active nucleoside. This mechanism ensures that the compound remains stable in extracellular environments while being activated intracellularly, minimizing systemic toxicity and enhancing therapeutic efficacy.

The presence of two fluorine atoms at the 2' position of the ribose ring introduces additional complexity to the molecule. Fluorination is a common strategy in drug design to improve bioavailability and metabolic stability. In this case, the difluoro substitution not only enhances the compound's resistance to enzymatic degradation but also modulates its interactions with cellular targets, such as viral polymerases or oncogenic enzymes.

From a structural standpoint, the compound's ribose ring is modified at multiple positions, creating a rigid framework that may influence its ability to incorporate into viral RNA or DNA. This rigidity could potentially lead to chain termination upon incorporation, thereby inhibiting viral replication or cancer cell proliferation. Recent advancements in computational chemistry have allowed researchers to model these interactions with high precision, providing deeper insights into the compound's mechanism of action.

In terms of synthesis, the construction of this compound involves a series of carefully orchestrated reactions. The benzoylation of the hydroxyl groups is typically achieved through nucleophilic acyl substitution using benzoyl chloride or mixed carbonates under mild conditions. The introduction of fluorine atoms at the 2' position requires precise control over reaction conditions to avoid unwanted side reactions, such as over-fluorination or epimerization.

The pharmacokinetic profile of this compound has been studied extensively in preclinical models. Results indicate that it exhibits favorable absorption characteristics and demonstrates prolonged circulation times due to its enhanced stability. These properties are advantageous for drug delivery, as they allow for less frequent dosing and improved patient compliance.

Emerging research has also explored the potential of this compound as an anticancer agent. Its ability to inhibit key enzymes involved in tumor progression suggests that it may serve as a novel chemotherapeutic agent with reduced side effects compared to conventional treatments. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.

In conclusion, 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine represents a significant advancement in nucleoside analog design. Its unique chemical structure, combined with promising preclinical results, positions it as a potential breakthrough in antiviral and anticancer therapy. As research continues to uncover its full potential, this compound may pave the way for innovative treatments that address some of today's most pressing healthcare challenges.

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